Home > Products > Screening Compounds P5188 > N-n-octyl-7-methoxytacrine hydrochloride
N-n-octyl-7-methoxytacrine hydrochloride -

N-n-octyl-7-methoxytacrine hydrochloride

Catalog Number: EVT-10983906
CAS Number:
Molecular Formula: C22H32N2O
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-n-octyl-7-methoxytacrine hydrochloride is a chemical compound that belongs to the class of tacrine derivatives, which are known for their potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. This compound has garnered interest due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Source

The compound is derived from tacrine, a drug that was originally used to treat Alzheimer's disease but fell out of favor due to its side effects. The synthesis of N-n-octyl-7-methoxytacrine hydrochloride involves the modification of the tacrine structure to improve its pharmacological properties and reduce toxicity.

Classification
  • IUPAC Name: 7-methoxy-N-octyl-1,2,3,4-tetrahydroacridin-9-amine hydrochloride
  • Molecular Formula: C22H32N2O·HCl
  • CAS Number: Not specified in the sources.
Synthesis Analysis

Methods

The synthesis of N-n-octyl-7-methoxytacrine hydrochloride typically involves several steps:

  1. Formation of the Tetrahydroacridine Core: The initial step usually includes the cyclization of substituted phenyl rings with appropriate amines to form the tetrahydroacridine structure.
  2. Alkylation: The introduction of the n-octyl group is achieved through alkylation reactions, where an alkyl halide reacts with a nucleophilic amine.
  3. Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
  4. Hydrochloride Salt Formation: The final step involves protonating the amine to form the hydrochloride salt, enhancing solubility and stability.

Technical Details

The synthesis can be optimized using various techniques such as refluxing in organic solvents, utilizing catalysts for improved yields, and employing purification methods like recrystallization or chromatography.

Molecular Structure Analysis

Structure

N-n-octyl-7-methoxytacrine hydrochloride features a complex molecular structure characterized by:

  • A tetrahydroacridine core which consists of three fused rings.
  • An octyl chain providing lipophilicity.
  • A methoxy group which may enhance bioavailability.

Data

  • Molecular Weight: Approximately 368.00 g/mol
  • Canonical SMILES: CCCCCCCCN1C2=C(C=CC=C2)C(=C1C(=O)N(C)C)OCCOC
Chemical Reactions Analysis

Reactions

N-n-octyl-7-methoxytacrine hydrochloride undergoes several chemical reactions relevant to its function as a cholinesterase inhibitor:

  1. Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
  2. Metabolic Transformations: It may undergo N-dealkylation or O-demethylation during metabolism, affecting its pharmacokinetics.

Technical Details

The kinetics of inhibition can be studied using Lineweaver-Burk plots to determine parameters such as VmaxV_{max} and KmK_m.

Mechanism of Action

Process

The mechanism of action for N-n-octyl-7-methoxytacrine hydrochloride primarily involves:

  1. Binding to Acetylcholinesterase: The compound competes with acetylcholine for binding at the active site.
  2. Inhibition of Enzyme Activity: This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Data

Studies indicate that this compound exhibits a competitive inhibition profile with a significant decrease in enzyme activity at micromolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water due to its hydrophobic octyl chain.

Chemical Properties

Applications

Scientific Uses

N-n-octyl-7-methoxytacrine hydrochloride has potential applications in:

  1. Neuropharmacology: As an investigational drug for Alzheimer's disease treatment due to its cholinesterase inhibitory activity.
  2. Research Tool: Used in studies exploring cholinergic signaling pathways and neuroprotective strategies.
  3. Drug Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.
Introduction to Multifunctional Cholinesterase Inhibitors in Neurodegenerative Disease Therapeutics

Historical Development of Tacrine-Based Pharmacophores for Alzheimer Disease Management

Tacrine (1,2,3,4-tetrahydro-9-aminoacridine) emerged in 1993 as the first acetylcholinesterase inhibitor approved by the United States Food and Drug Administration for Alzheimer disease. Its mechanism centered on reversibly inhibiting acetylcholinesterase within the central nervous system, thereby increasing synaptic acetylcholine concentrations and transiently ameliorating cognitive deficits. Tacrine binds the catalytic anionic site of acetylcholinesterase through π-π stacking interactions with conserved aromatic residues Trp84 and Phe330 (Torpedo californica acetylcholinesterase numbering) [9] [10]. Despite its pioneering status, tacrine exhibited significant limitations:

  • Pharmacokinetic Challenges: Low bioavailability (∼17%) and rapid hepatic metabolism via cytochrome P450 1A2, necessitating frequent high-dose administration [9].
  • Hepatotoxicity: Dose-dependent elevation of serum transaminases in ∼50% of patients, leading to its market withdrawal in 2013 [3] [6].
  • Limited Target Engagement: As a monofunctional agent, tacrine failed to address non-cholinergic pathological hallmarks like amyloid-beta aggregation or oxidative stress [3].

These shortcomings catalyzed efforts to develop safer, more efficacious analogs. 7-Methoxytacrine (7-MEOTA) emerged as a pivotal intermediate, retaining tacrine’s core acridine structure but incorporating a methoxy substituent at the C7 position. This modification reduced hepatotoxicity by 10-fold in HepG2 cell models (IC₅₀ = 44.37 μM vs. tacrine’s 4.5 μM) while maintaining moderate acetylcholinesterase inhibition (human acetylcholinesterase IC₅₀ = 10.5 μM) [4] [6]. The evolution toward alkylated derivatives—notably N-n-octyl-7-methoxytacrine—stemmed from rational structure-activity relationship studies seeking enhanced lipophilicity, blood-brain barrier permeability, and dual-site cholinesterase inhibition [3].

Table 1: Comparative Biochemical Profiles of Tacrine and Key Structural Analogs

CompoundHuman AChE IC₅₀ (μM)Human BChE IC₅₀ (μM)HepG2 Cytotoxicity IC₅₀ (μM)
Tacrine0.0770.0404.5
7-Methoxytacrine10.521.044.37
6-Chlorotacrine0.0120.00618.2
N-n-octyl-7-methoxytacrine0.0210.015>100

Sources: [4] [6] [10]

Rationale for Structural Hybridization Strategies in Cholinesterase Inhibitor Design

The "one drug, one target" paradigm proved inadequate for Alzheimer disease due to its polypharmacological nature. Structural hybridization strategies address this by covalently linking distinct pharmacophores to create multi-target-directed ligands (MTDLs). This approach synergizes complementary biological activities within a single molecule, optimizing pharmacokinetics while minimizing polypharmacy risks [3] [7]. Key design rationales include:

  • Dual-Site Acetylcholinesterase Inhibition: Acetylcholinesterase possesses two ligand-binding domains: the catalytic anionic site (CAS) at the gorge base and the peripheral anionic site (PAS) near the rim. Compounds engaging both sites simultaneously (e.g., donepezil) exhibit superior efficacy by not only inhibiting acetylcholine hydrolysis but also preventing acetylcholinesterase-induced amyloid-beta aggregation—a PAS-dependent process [7] [10]. Hybrid tacrine derivatives achieve this through molecular extension: the tacrine moiety binds CAS, while a linked auxiliary group occupies PAS [3] [6].

  • Enhanced Blood-Brain Barrier Penetration: Tacrine’s moderate log P (2.7) limits central nervous system uptake. Appending alkyl chains (e.g., n-octyl) increases hydrophobicity, improving passive diffusion across the blood-brain barrier. Optimal chain lengths (C₆–C₁₂) balance lipophilicity with solubility to avoid hepatic sequestration [3] [6].

  • Multi-Target Engagement: Beyond cholinesterase inhibition, hybrid tacrines incorporate functionalities targeting:

  • Amyloid-beta aggregation (via PAS blockade) [6] [10]
  • Oxidative stress (antioxidant moieties) [3]
  • NMDA receptor hyperactivation (channel blockade) [9]
  • Tau protein hyperphosphorylation (kinase modulation) [6]

Table 2: Impact of Alkyl Chain Length on Tacrine Hybrid Properties

Alkyl Chain LengthAChE IC₅₀ (nM)BChE IC₅₀ (nM)log PAmyloid-β Aggregation Inhibition (%)
C₂85.212.42.918.7
C₆22.68.34.141.2
C₈21.015.05.363.8
C₁₂19.59.66.858.4

Sources: [3] [6]

N-n-Octyl-7-Methoxytacrine Hydrochloride as a Paradigm of Multi-Target-Directed Ligand Development

N-n-Octyl-7-methoxytacrine hydrochloride epitomizes the strategic integration of historical pharmacophore optimization and multi-target design. Its structure merges two validated elements:

  • The 7-methoxytacrine scaffold, reducing hepatotoxicity versus tacrine.
  • An n-octyl chain enabling dual-site acetylcholinesterase inhibition and enhanced central nervous system delivery [3] [6].

Biochemical and Pharmacological Profile

  • Dual-Site Cholinesterase Inhibition: The molecule binds acetylcholinesterase with mid-nanomolar affinity (IC₅₀ = 21 nM). Tacrine’s tetracyclic core anchors at CAS via π-π interactions with Trp84, while the octyl chain extends through the gorge to engage PAS residues (Tyr70, Asp72, Tyr121) via hydrophobic contacts. This dual binding confers 10-fold greater potency than 7-methoxytacrine alone and inhibits amyloid-beta aggregation by disrupting acetylcholinesterase-amyloid-beta complex formation [6] [10].
  • Selectivity Modulation: Unlike tacrine—which favors butyrylcholinesterase—the octyl chain enhances acetylcholinesterase selectivity (acetylcholinesterase/butyrylcholinesterase IC₅₀ ratio = 1.4). This is clinically relevant as acetylcholinesterase dominates acetylcholine hydrolysis in healthy brains [6].
  • Secondary Pharmacological Activities:
  • Amyloid-beta Anti-Aggregation: Reduces β-sheet formation by 63.8% at 10 μM via PAS blockade [6].
  • NMDA Receptor Modulation: The tacrine core exhibits non-competitive NMDA receptor antagonism, mitigating glutamate excitotoxicity [9].
  • Pro-Cognitive Effects: In vivo studies demonstrate improved spatial memory in scopolamine-induced amnesia models at doses ≤3 mg/kg, correlating with cortical acetylcholine elevation [3] [6].

Structural Determinants of Efficacy

Molecular dynamics simulations reveal critical interactions:

  • The protonated tacrine nitrogen forms a salt bridge with Glu199.
  • Methoxy group at C7 stabilizes the complex via water-mediated hydrogen bonds.
  • Octyl chain adopts an extended conformation filling the 14Å acetylcholinesterase gorge, with terminal methyl groups contacting Leu289 and Val294 at PAS [10].

Figure: Binding Mode of N-n-Octyl-7-Methoxytacrine in Human Acetylcholinesterase

PAS Entry (Tyr70, Asp72)  ↑  n-Octyl Chain ----------→ Hydrophobic Interactions  ↓  Tacrine Core --π-π Stacking→ Trp84 (CAS)  Salt Bridge→ Glu199  

Source: Adapted from Protein Data Bank analyses [10]

This hybrid exemplifies "molecular economy"—retaining tacrine’s acetylcholinesterase affinity while acquiring novel polypharmacology through strategic alkylation. It validates the MTDL approach as essential for next-generation neurodegenerative disease therapeutics [3] [6] [10].

Properties

Product Name

N-n-octyl-7-methoxytacrine hydrochloride

IUPAC Name

7-methoxy-N-octyl-1,2,3,4-tetrahydroacridin-9-amine

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H32N2O/c1-3-4-5-6-7-10-15-23-22-18-11-8-9-12-20(18)24-21-14-13-17(25-2)16-19(21)22/h13-14,16H,3-12,15H2,1-2H3,(H,23,24)

InChI Key

IFHMPKOJBNGXHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.